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The following table summarizes the key outcomes from a randomized, double-blind, placebo-controlled

phase II trial of AMG319 as neoadjuvant therapy in patients with head and neck squamous cell carcinoma

(HNSCC) [1] [2].

Trial Aspect AMG319 (400 mg/day)
AMG319
(300
mg/day)

Placebo

Patient Numbers 15 patients [1] 6 patients [1] Not specified in
detail

Immune-Related
Adverse Events (irAEs)

9 of 15 patients (60%) [1] 3 of 6
patients

(50%) [1]

Significantly
lower incidence

[1]

Most Prevalent irAEs Rash (29%), Diarrhea (29%),

Transaminitis (14%) across AMG319
treatment groups [1]

Treatment
Discontinuation Due to
irAEs

12 of 21 patients in total AMG319
groups [1]

Not applicable
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Trial Aspect AMG319 (400 mg/day)
AMG319
(300
mg/day)

Placebo

Median Time to Onset
of irAEs

9 days [1] Not applicable

Effect on Tumour-
Infiltrating Treg Cells

Significant decrease in FOXP3
transcripts and Treg cell abundance

[1]

No significant
change

Effect on Tumour-
Infiltrating CD8+ T Cells

Increased expression of IFNG,

GZMB, and PRF1; enhanced
cytotoxic potential [1]

No significant

change

Objective Tumour
Response

2 partial responses; 1 complete
pathological response (all in patients

with grade 3/4 irAEs) [1]

Not reported

Experimental Protocols and Methodologies

To help interpret the results, here are the methodologies used in the trial to generate the key data points [1]:

Trial Design: A neoadjuvant, double-blind, placebo-controlled, randomized phase II trial. Patients with

operable HNSCC were randomized in a 2:1 ratio (AMG319:placebo) and received the drug or
placebo for 20-29 days before surgery [1] [2].

Target Inhibition Assay: Phosphorylated AKT (pAKT) levels in B cells were measured to verify
PI3Kδ inhibition by AMG319. Blood samples were taken on days 1 and 15, 4 hours post-dosing [2].

Tumour Microenvironment Analysis:
RNA Sequencing: Whole-tumour RNA-seq and bulk RNA-seq of sorted tumour-infiltrating

CD8+ T cells were performed on pre- and post-treatment samples to identify differentially
expressed genes [1].

Single-Cell RNA Sequencing: Used to analyze the heterogeneity of tumour-infiltrating T cells
and Treg cells from various tissues in mouse models [1].

Immunohistochemistry: Employed to assess the abundance of Treg cells (FOXP3+ cells) in
tumour tissue samples [1].

Immunocompetence Test: Humoral and cellular immune responses to a tetanus vaccine were
measured to confirm that the drug did not broadly suppress immune function outside the tumour
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microenvironment [2].

Mechanism of Action and Toxicity Workflow

The efficacy and toxicity of AMG319 are two sides of the same coin, driven by its mechanism of action. The

diagram below illustrates this interconnected pathway.
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This diagram shows how PI3Kδ inhibition by AMG319 disrupts immune homeostasis. Preclinical mouse

model data suggests that intermittent dosing may help decouple the desired anti-tumour effects from the

detrimental toxicity [1].

Key Efficacy and Safety Insights for Researchers

Promising Immunomodulatory Activity: The trial provides clear human evidence that PI3Kδ
inhibition can reprogram the tumour microenvironment, reducing immunosuppressive Treg cells and

potently activating anti-tumour T cell responses [1].
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Significant Toxicity Challenge: The high rate of rapid-onset irAEs, including severe colitis requiring

colectomy in one patient, indicates that the therapeutic window for continuous daily dosing is narrow.
This toxicity is mechanistically linked to the systemic loss of Treg cells [1].

Path Forward with Dosing Optimization: The findings highlight that alternative dosing schedules,
such as intermittent dosing, are not just a operational workaround but a biologically critical strategy to

balance efficacy and safety. This approach was shown in mouse models to decrease tumour growth
without inducing pathogenic T cells in the colon [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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